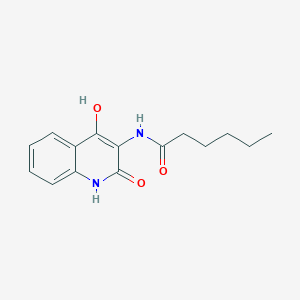

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide

Description

Properties

CAS No. |

184536-26-3 |

|---|---|

Molecular Formula |

C15H18N2O3 |

Molecular Weight |

274.31 g/mol |

IUPAC Name |

N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)hexanamide |

InChI |

InChI=1S/C15H18N2O3/c1-2-3-4-9-12(18)17-13-14(19)10-7-5-6-8-11(10)16-15(13)20/h5-8H,2-4,9H2,1H3,(H,17,18)(H2,16,19,20) |

InChI Key |

PZWDIOLWDQWVEY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Condensation

This green chemistry approach uses β-enaminones and diethyl malonate under BiCl₃ catalysis (Table 1).

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| β-Enaminone + Diethyl malonate | BiCl₃, ethanol, microwave irradiation | 70–85% |

Procedure :

-

Mix β-enaminone (3:1 ratio with diethyl malonate) in ethanol.

-

Add BiCl₃ (0.2 mmol) and irradiate at 300 W for 5–13 minutes.

-

Filter off the catalyst and recrystallize the product.

This method is rapid, eco-friendly, and avoids hazardous reagents like POCl₃ or ZnCl₂.

Traditional Condensation

Aniline and malonic acid condense under acidic conditions:

Procedure :

-

Reflux aniline and malonic acid with ZnCl₂ and POCl₃.

-

Purify via column chromatography (CH₂Cl₂/MeOH).

Though effective, this method suffers from prolonged reaction times and toxic reagents.

Amide Bond Formation

The hexanamide side chain is introduced via coupling reactions.

EDC/HOBt-Mediated Coupling

This is the most widely used method for amide bond formation (Table 2).

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-amine + Hexanoic acid | EDC, HOBt, DMAP, DCM, RT, 12–24 hours | 65–75% |

Procedure :

Alternative Coupling Agents

HATU and T3P offer higher efficiency but are costlier:

Procedure :

-

Activate hexanoic acid with HATU in DMF.

-

Add quinolinamine and DIPEA.

Purification and Characterization

-

Column Chromatography : Silica gel with gradients of toluene/EtOAc or EtOAc/petroleum ether.

-

Recrystallization : Ethanol/water or acetone/water mixtures.

-

Spectroscopic Data :

Key Challenges and Solutions

-

Tautomeric Equilibrium : The quinolinone core exists as 4-hydroxy-2-oxo (major) and 2,4-dihydroxy (minor) forms. Microwave synthesis stabilizes the desired tautomer via rapid heating.

-

Byproduct Formation : Double acylation occurs with EDC/HOBt. Use of HATU or T3P reduces this risk.

Comparison of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Microwave-assisted | High yield, green, rapid | Requires specialized equipment |

| Traditional | Low-cost reagents | Toxic catalysts, long reaction times |

| EDC/HOBt | High reproducibility | Moderate yield, byproducts |

| HATU/T3P | High purity, minimal byproducts | Expensive reagents |

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-position of the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties depending on the substituents introduced during the reactions .

Scientific Research Applications

Research indicates that N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide exhibits various biological properties, making it a candidate for applications in pharmacology and medicinal chemistry:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in various cancer cell lines. In vitro assays have shown its potential to induce apoptosis in cancer cells while sparing normal cells.

- Antimicrobial Properties : The compound has demonstrated efficacy against several bacterial strains, including multi-drug resistant variants, indicating its potential as an antimicrobial agent.

- Neuroprotective Effects : Given its structural similarities to known acetylcholinesterase inhibitors, there is potential for this compound in treating neurodegenerative diseases such as Alzheimer’s disease by enhancing acetylcholine levels in the brain.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant apoptosis induction in cancer cells with minimal effects on normal cells was observed.

-

Case Study on Infection Control :

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Effective inhibition of growth in multi-drug resistant strains was demonstrated.

Mechanism of Action

The mechanism of action of N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of nucleic acids, leading to antimicrobial effects. It can also modulate inflammatory pathways, providing analgesic and anti-inflammatory benefits .

Comparison with Similar Compounds

Similar Compounds

- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-ethylamide

Uniqueness

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide is unique due to its specific hexanamide substituent, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide is a compound of significant interest due to its potential biological activities, particularly in the context of antimicrobial properties and quorum sensing inhibition. This article synthesizes available research findings, including data tables and relevant case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 274.31 g/mol. The compound features a quinoline backbone which is known for its diverse biological activities. The structural representation is crucial for understanding its interaction with biological systems.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C15H18N2O3 |

| Molecular Weight | 274.31 g/mol |

| SMILES | CCCCCCC(=O)NC1=C(C2=CC=CC=C2NC1=O)O |

| InChI | InChI=1S/C15H18N2O3/c1-10(16)12-7-5-6-8(18)9(12)14(19)17(15(14)20)21/h5-8H,1H2,(H,19,20)(H2,16,17) |

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit notable antimicrobial activity against various bacterial strains. For instance:

- Pseudomonas aeruginosa : This organism produces 4-hydroxy-2-alkylquinolines (HAQs), which include compounds that serve as signaling molecules and have antimicrobial properties. Studies have shown that derivatives of HAQs can inhibit biofilm formation and exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Staphylococcus aureus : Compounds similar to this compound have demonstrated effectiveness in inhibiting biofilm formation in Staphylococcus aureus, indicating potential therapeutic applications in treating infections caused by this pathogen .

Quorum Sensing Inhibition

Quorum sensing (QS) is a process by which bacteria communicate and coordinate behavior based on population density. The inhibition of QS can disrupt biofilm formation and virulence factor production:

- Compounds derived from the quinoline structure have been shown to interfere with the QS mechanisms in Pseudomonas aeruginosa, leading to reduced virulence and biofilm formation .

Case Studies and Experimental Findings

A study evaluated several long-chain amide derivatives of 2-amino-4-quinolone for their ability to inhibit biofilm formation in Pseudomonas aeruginosa:

| Compound | Biofilm Inhibition (%) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Hexanamide Derivative | 68.2% | 20 µM |

| Dodecanamide Derivative | 62.6% | 15 µM |

These findings suggest that longer alkyl chains enhance biofilm inhibition efficacy, highlighting the importance of structural modifications in developing effective antimicrobial agents.

Q & A

Basic Research Questions

What are the optimal synthetic routes for N-(4-Hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)hexanamide?

The synthesis typically involves coupling the quinoline core with a hexanamide chain. Key steps include:

- Amide bond formation : Use coupling agents like EDC or DCC with triethylamine as a base in solvents such as dichloromethane .

- Reaction optimization : Temperature (e.g., reflux) and time (e.g., 3–6 hours) are critical for yield improvement. For example, heating with piperidine in ethanol under reflux enhances cyclization .

- Purification : Chromatography or recrystallization from ethanol/DMF mixtures is often employed to isolate pure crystals .

How is the compound characterized structurally and analytically?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve crystal structures .

- Spectroscopy : 1H/13C NMR confirms functional groups (e.g., amide protons at δ 10–12 ppm, quinoline carbonyl at ~170 ppm). IR identifies key vibrations (e.g., C=O stretches at 1650–1750 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) .

What solvents and pH conditions affect its solubility and stability?

- Solubility : Moderately soluble in DMF and DMSO at room temperature; insoluble in water. Solvent polarity adjustments (e.g., ethanol/water mixtures) improve dissolution .

- pH stability : Acidic conditions may protonate the quinoline hydroxyl group, altering reactivity. Stability studies in buffers (pH 3–10) are recommended to assess degradation .

Advanced Research Questions

How does polymorphism influence its biological activity, and how can conflicting data be resolved?

- Polymorph identification : X-ray diffraction and DSC differentiate crystal forms (e.g., triclinic vs. monoclinic phases). For example, β-polymorphs of related quinoline carboxamides show reduced analgesic activity due to altered crystal packing .

- Data reconciliation : Quantify polymorph ratios via PXRD and correlate with bioassay results. Inconsistent activity across batches may stem from undetected amorphous content .

What strategies are used to study structure-activity relationships (SAR) for its pharmacological potential?

- Functional group modifications : Compare analogs with substituted benzyl or pyridyl groups. For instance, 3-nitrobenzyl derivatives enhance antimicrobial activity, while methyl groups modulate solubility .

- In silico modeling : Dock the compound into target proteins (e.g., cyclooxygenase) using software like AutoDock. Validate predictions with enzyme inhibition assays .

How can stability under physiological conditions be evaluated for in vivo studies?

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) to track degradation. LC-MS/MS quantifies parent compound and metabolites .

- Plasma protein binding : Use equilibrium dialysis to measure unbound fractions. High binding (>90%) may reduce bioavailability .

What experimental designs address discrepancies between in vitro and in vivo efficacy?

- Dose-response calibration : Adjust in vitro IC50 values using pharmacokinetic parameters (e.g., volume of distribution, clearance) .

- Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance plasma half-life and target tissue accumulation .

Data Contradiction Analysis

Why do different studies report varying analgesic potencies for this compound?

- Polymorph heterogeneity : Undocumented phase mixtures (e.g., α- vs. β-forms) in test samples can skew bioassay results. PXRD and thermal analysis (TGA/DSC) are essential for batch consistency .

- Assay variability : Standardize protocols (e.g., "acetic acid writhing" model) with reference drugs (e.g., aspirin) as internal controls. Normalize data to account for animal model variability .

How can conflicting cytotoxicity data in cancer cell lines be resolved?

- Cell line specificity : Test across panels (e.g., NCI-60) to identify responsive lineages. For example, quinoline derivatives often target topoisomerase-II-rich cells (e.g., leukemia) .

- Apoptosis vs. necrosis : Use flow cytometry (Annexin V/PI staining) to distinguish mechanisms. Discrepancies may arise from assay endpoints (e.g., MTT vs. LDH release) .

Methodological Recommendations

- Crystallization protocols : Use slow evaporation from DMF/ethanol to obtain phase-pure crystals for reproducible bioactivity .

- High-throughput screening : Pair HPLC purity checks (>95%) with automated dose-response assays to prioritize analogs .

- Data reporting : Include detailed crystallographic (CCDC numbers) and spectral data (NMR shifts) in publications to enable cross-study validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.